molecular formula C7H4Br2ClF B13122658 2-Bromo-6-chloro-4-fluorobenzylbromide

2-Bromo-6-chloro-4-fluorobenzylbromide

Cat. No.: B13122658
M. Wt: 302.36 g/mol
InChI Key: DTHIDHSSJAPUGJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzylbromide is an organic compound with the molecular formula C7H4Br2ClF and a molecular weight of 302.37 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzylbromide typically involves the bromination of 2-chloro-4-fluorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the benzyl position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzylbromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives with functional groups like azides, thiocyanates, or ethers.

    Oxidation: Products include benzyl alcohols or carboxylic acids.

    Reduction: Products include reduced benzyl derivatives.

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzylbromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzylbromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in the synthesis of complex molecules and in the modification of biological macromolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4Br2ClF

Molecular Weight

302.36 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2

InChI Key

DTHIDHSSJAPUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Br)F

Origin of Product

United States

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